3-(3,4-Dimethoxyphenyl)cyclobutanone
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Overview
Description
3-(3,4-Dimethoxyphenyl)cyclobutanone is an organic compound with the molecular formula C12H14O3 It features a cyclobutanone ring substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclobutanone derivatives involves the use of 1,3-dithiane as a starting material. The process includes the formation of a cyclic ketone through a series of reactions involving n-butyllithium and 1-bromo-3-chloropropane . Another method involves the oxidative degradation of methylenecyclobutane, which can be prepared from pentaerythritol .
Industrial Production Methods
Industrial production of cyclobutanone derivatives often involves large-scale organic synthesis techniques. These methods typically use readily available starting materials and reagents, ensuring cost-effectiveness and scalability. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)cyclobutanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)cyclobutanone involves its interaction with specific molecular targets. The compound can undergo various biochemical transformations, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound, cyclobutanone, shares the cyclobutanone ring but lacks the aromatic substitution.
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has a similar aromatic substitution but features a propanoic acid group instead of a cyclobutanone ring.
Uniqueness
3-(3,4-Dimethoxyphenyl)cyclobutanone is unique due to the combination of the cyclobutanone ring and the 3,4-dimethoxyphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-3-8(7-12(11)15-2)9-5-10(13)6-9/h3-4,7,9H,5-6H2,1-2H3 |
InChI Key |
AUJYDEFRABCPEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C2)OC |
Origin of Product |
United States |
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